molecular formula C10H9N3O2S B1386568 Methyl 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate CAS No. 1086375-64-5

Methyl 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate

Cat. No. B1386568
CAS RN: 1086375-64-5
M. Wt: 235.26 g/mol
InChI Key: NPPJSYBNSCAWLV-UHFFFAOYSA-N
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Description

“Methyl 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate” is a compound that contains a thiazole ring. The thiazole ring is a five-membered heterocycle that carries nitrogen and sulfur atoms, making it a versatile entity in chemical reactions . Molecules containing a thiazole ring can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .


Molecular Structure Analysis

The thiazole ring in the molecule consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including Methyl 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate, have been studied for their potential as antimicrobial agents. The thiazole ring is a core structure in many biologically active compounds, such as sulfathiazole, which is known for its antimicrobial properties . Researchers have synthesized various thiazole derivatives and tested them against different bacterial strains, finding promising results in inhibiting bacterial growth .

Anticancer Properties

The thiazole moiety is a common feature in several anticancer drugs. For instance, compounds with a thiazole ring have been tested against human cancer cell lines, such as liver cancer (HEPG2) and breast cancer (MCF7), showing potential anticancer activity . The ability of thiazole derivatives to act on various cancer cell lines makes them valuable for further research and development in oncology.

Neuroprotective Effects

Thiazoles have been associated with neuroprotective effects, which are crucial in the treatment of neurodegenerative diseases. The presence of a thiazole ring in vitamin B1 (thiamine) highlights its importance in neurological functions. Thiamine plays a role in the synthesis of neurotransmitters and helps maintain proper nervous system function .

Anti-Inflammatory and Analgesic Applications

The anti-inflammatory and analgesic activities of thiazole derivatives have been well-documented. These compounds can be designed to reduce inflammation and pain, making them potential candidates for new anti-inflammatory and analgesic drugs .

Antiviral and Antiretroviral Effects

Thiazole derivatives have shown promise in antiviral and antiretroviral therapy. Compounds like Ritonavir, which contain a thiazole ring, are used in the treatment of HIV/AIDS. The exploration of thiazole-based compounds could lead to the development of new drugs to combat viral infections .

Antidiabetic Activity

Research has indicated that thiazole derivatives can exhibit antidiabetic activity. Modifying the thiazole structure has led to the creation of molecules that show potential in managing diabetes, which is a significant area of concern in modern medicine .

Antioxidant Potential

Thiazoles have been investigated for their antioxidant properties. Antioxidants play a vital role in protecting the body from oxidative stress and related diseases. Thiazole compounds could contribute to the development of new antioxidants .

Chemokine Receptor Antagonism

Thiazole derivatives have been used to design chemokine receptor antagonists. These compounds can modulate immune responses and have therapeutic potential in treating diseases where chemokine receptors are involved .

properties

IUPAC Name

methyl 2-amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-15-9(14)7-8(16-10(11)13-7)6-3-2-4-12-5-6/h2-5H,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPJSYBNSCAWLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)N)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate
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Methyl 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate

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